Fudostein

Übersicht

Beschreibung

Fudostein ist ein Mukolytikum, das hauptsächlich zur Behandlung von Atemwegserkrankungen eingesetzt wird, die durch übermäßige Schleimproduktion gekennzeichnet sind. Es ist ein Derivat von Cystein und wirkt durch den Abbau von Schleim, wodurch es leichter aus den Atemwegen entfernt werden kann. This compound ist zur Behandlung von chronisch obstruktiver Lungenerkrankung, chronischer Bronchitis, Lungenemphysem, Bronchialasthma, Bronchiektasie, Lungentuberkulose, Pneumoconiose, atypischer Mykobakterienkrankheit und diffuser Panbronchiolitis zugelassen .

Wissenschaftliche Forschungsanwendungen

Fudostein hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in Studien zur Synthese und Analyse von Cystein-Derivaten verwendet.

Biologie: this compound wird verwendet, um die Auswirkungen von Mukolytika auf die Schleimproduktion und -sekretion zu untersuchen.

Medizin: Es wird umfassend für seine therapeutischen Vorteile bei der Behandlung von Atemwegserkrankungen erforscht.

Industrie: This compound wird bei der Formulierung von pharmazeutischen Produkten für die Atemwegsgesundheit eingesetzt .

Wirkmechanismus

This compound wirkt durch Modulation der Eigenschaften von Schleim. Es bricht die Disulfidbrücken innerhalb von Schleimglykoproteinen auf und reduziert die Viskosität und Elastizität des Schleims. Dies erleichtert es den Patienten, den Schleim auszuscheiden. Darüber hinaus weist this compound antioxidative Eigenschaften auf, fängt freie Radikale ab und reduziert oxidativen Stress im Atemtrakt. Es hemmt auch die Schleimproduktion durch Herunterregulierung der Expression von Mukingenen, insbesondere Mucin 5AC .

Wirkmechanismus

Target of Action

Fudosteine primarily targets the protein MUC5AC , a type of mucin . Mucins are glycoproteins responsible for the gel-like properties of mucus, playing a crucial role in protecting and lubricating various epithelial surfaces in the body .

Mode of Action

Fudosteine acts as a mucoactive agent , enabling mucin secretion . It is believed to inhibit the expression of MUC5AC, thereby modulating the properties of mucus . Additionally, Fudosteine works by breaking the disulfide bonds within the mucus glycoproteins, reducing the viscosity and elasticity of the mucus . This makes it easier for patients to expectorate, or cough up, the mucus .

Biochemical Pathways

Fudosteine affects the pathways related to mucin synthesis and cellular signaling . After stimulation with lipopolysaccharide (LPS) or tumor necrosis factor (TNF)-α, the expression of phosphorylated epidermal growth factor receptor (p-EGFR), phosphorylated p38 mitogen-activated protein kinase (p-p38 MAPK), and phosphorylated extracellular signal-related kinase (p-ERK) were detected . Fudosteine treatment reduced the expression levels of p-p38 MAPK and p-ERK in vivo and of p-ERK in vitro .

Result of Action

Fudosteine inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression . This leads to a decrease in the overall volume of mucus, thus alleviating symptoms such as cough and difficulty in breathing . The effects of Fudosteine are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .

Biochemische Analyse

Biochemical Properties

Fudosteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to decrease the number of goblet cells in the airway epithelium, thereby reducing mucus hypersecretion .

Cellular Effects

Fudosteine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, Fudosteine inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression .

Molecular Mechanism

At the molecular level, Fudosteine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The effects of Fudosteine are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fudosteine change over time. It has been found to be stable in human plasma stored at room temperature for at least 12 hours, 4 °C for at least 12 hours, and -20 °C for at least 20 days .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fudostein kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Cystein-Derivate beinhalten. Eine Methode umfasst die Reaktion von Cystein mit 3-Chlorpropanol in Gegenwart einer Base, um die Zwischenverbindung zu bilden, die dann weiter zu this compound umgesetzt wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound häufig als Lösung für die Aerosol-Inhalation hergestellt. Das Herstellungsverfahren umfasst das Hinzufügen von Wasser für Injektionen zu einem Flüssigkeitsformulierungsgerät, das Befüllen mit Stickstoff zum Schutz und die Aufrechterhaltung eines positiven Drucks. Anschließend wird der Metallkomplexbildner zugegeben und bis zur Auflösung gerührt, gefolgt von der Zugabe von this compound und pH-Einstellmitteln. Die Lösung wird dann unter sterilen Bedingungen feinfiltriert und verkapselt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Es kann reduziert werden, um Disulfidbrücken innerhalb von Schleimglykoproteinen zu brechen.

Substitution: This compound kann an Substitutionsreaktionen mit anderen chemischen Gruppen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und Basen wie Natriumhydroxid .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte this compound-Derivate und reduzierte Schleimglykoproteine, die zur Reduzierung der Schleimviskosität und -elastizität beitragen .

Analyse Chemischer Reaktionen

Types of Reactions

Fudosteine undergoes various chemical reactions, including:

Oxidation: Fudosteine can be oxidized to form disulfide bonds.

Reduction: It can be reduced to break disulfide bonds within mucus glycoproteins.

Substitution: Fudosteine can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and bases like sodium hydroxide .

Major Products

The major products formed from these reactions include oxidized fudosteine derivatives and reduced mucus glycoproteins, which help in reducing mucus viscosity and elasticity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carbocistein: Ein weiteres Mukolytikum, das durch den Abbau von Schleim wirkt.

Acetylcystein: Ein Mukolytikum, das zur Reduzierung der Schleimviskosität eingesetzt wird.

Bromhexin: Ein Mukolytikum, das die Schleimclearance verbessert

Einzigartigkeit von Fudostein

This compound ist einzigartig in seiner Fähigkeit, die Expression von Mucin 5AC zu hemmen, was kein übliches Merkmal anderer Mukolytika ist. Dies macht es besonders effektiv bei der Reduzierung der Schleimproduktion und der Verbesserung der Atemfunktion .

Eigenschaften

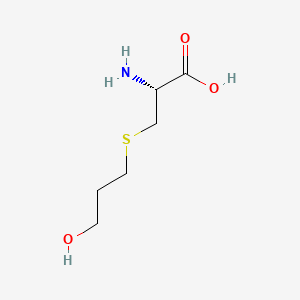

IUPAC Name |

(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINWYTAUPKOPCQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046440 | |

| Record name | Fudosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13189-98-5 | |

| Record name | Fudosteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13189-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fudosteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fudosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUDOSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.